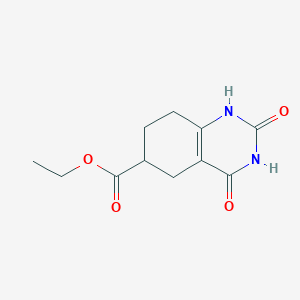

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate

Beschreibung

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is a bicyclic heterocyclic compound characterized by a partially saturated quinazoline core (5,6,7,8-tetrahydroquinazoline) with hydroxyl groups at positions 2 and 4 and an ethyl ester moiety at position 4. This structure confers unique physicochemical properties, including polarity and hydrogen-bonding capacity due to the hydroxyl groups, and moderate lipophilicity from the ethyl ester.

Eigenschaften

IUPAC Name |

ethyl 2,4-dioxo-5,6,7,8-tetrahydro-1H-quinazoline-6-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-10(15)6-3-4-8-7(5-6)9(14)13-11(16)12-8/h6H,2-5H2,1H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIILPGXGGYZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC2=C(C1)C(=O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions, leading to the formation of the desired quinazoline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring high yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinazoline derivatives.

Substitution: Amides or other ester derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate is primarily studied for its pharmacological properties. Research indicates that compounds in the quinazoline family exhibit significant biological activity, including anti-inflammatory and antihypertensive effects.

Antihypertensive Properties

Studies have demonstrated that derivatives of tetrahydroquinazoline can effectively lower blood pressure. For instance, a related compound was shown to reduce systolic blood pressure in hypertensive animal models at low dosages (0.06 mg/kg) . This suggests that this compound may possess similar properties.

Anti-inflammatory Effects

The compound's structural features may contribute to its anti-inflammatory potential. Quinazolines have been linked to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . Further research is needed to elucidate the specific mechanisms by which this compound exerts these effects.

Drug Delivery Systems

Recent advancements in drug delivery technologies highlight the potential for this compound to be utilized in nanoparticle-based systems for targeted therapy.

Nanoparticle Conjugation

Nanoparticles can enhance the bioavailability and targeted delivery of therapeutic agents. This compound can be conjugated to nanoparticles for improved targeting of cancer cells or inflammatory sites . This approach could maximize therapeutic efficacy while minimizing side effects.

Case Studies and Research Findings

Several studies have explored the applications of related quinazoline compounds in clinical settings:

| Study | Findings | Applications |

|---|---|---|

| Study on antihypertensive effects | Reduced blood pressure in renal hypertensive dogs with minimal side effects | Potential use in treating hypertension |

| Research on anti-inflammatory properties | Inhibition of TNF-alpha production in vitro | Possible application in inflammatory diseases |

| Nanoparticle delivery system study | Enhanced targeting of cancer cells using PEG-coated nanoparticles with conjugated quinazolines | Development of targeted cancer therapies |

Wirkmechanismus

The mechanism of action of ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and ester groups play a crucial role in these interactions, as they can form hydrogen bonds and other non-covalent interactions with the target molecules.

Vergleich Mit ähnlichen Verbindungen

Core Structure and Functional Group Variations

The compound’s tetrahydroquinazoline scaffold distinguishes it from isoquinoline derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d)), which feature a partially saturated isoquinoline ring system.

Key functional group differences include:

- Hydroxyl vs. Methoxy Groups : The 2,4-dihydroxy substituents in the target compound contrast with methoxy groups in analogs like 6d. Hydroxyl groups enhance polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability compared to methoxy-substituted derivatives .

- Ethyl Ester vs. Carboxylic Acid : The ethyl ester at position 6 (target compound) differs from the carboxylic acid group in 2,4-Dihydroxy-5,6,7,8-Tetrahydroquinazoline-6-Carboxylic Acid (CAS 1445951-26-7). Esters are typically more lipophilic and metabolically stable, making them preferable prodrug candidates, whereas carboxylic acids may exhibit higher ionization at physiological pH .

Structural Analogs in Heterocyclic Chemistry

Examples of related compounds include:

Ethyl 5-Boc-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylate (CAS 1209492-73-8): This pyrrolo-oxazole derivative shares an ester functional group but lacks the hydroxylated quinazoline core.

6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f): The carboxamide group in 6f may enhance hydrogen-bonding interactions compared to the ethyl ester in the target compound, affecting target selectivity in biological systems .

Biologische Aktivität

Ethyl 2,4-dihydroxy-5,6,7,8-tetrahydroquinazoline-6-carboxylate (ETHQ) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

ETHQ is classified as a tetrahydroquinazoline derivative. Its chemical structure can be represented as follows:

- Molecular Formula : C12H14N2O4

- Molecular Weight : 250.25 g/mol

The compound features a dihydroxy group and a carboxylate moiety, which contribute to its biological reactivity and solubility.

1. Antimicrobial Activity

ETHQ has shown promising antimicrobial properties against various pathogens. A study indicated that tetrahydroquinazoline derivatives possess inhibitory effects on New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers resistance to β-lactam antibiotics. This suggests potential applications in combating antibiotic-resistant infections .

2. Anti-inflammatory Effects

Research has demonstrated that ETHQ exhibits anti-inflammatory activity. In animal models of inflammation, compounds with similar structures have been reported to reduce inflammatory markers and alleviate pain associated with chronic conditions . The anti-inflammatory mechanism may involve the inhibition of pro-inflammatory cytokines.

3. Antioxidant Properties

The antioxidant capacity of ETHQ is notable, as it can scavenge free radicals and reduce oxidative stress in cellular environments. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS), potentially leading to applications in neuroprotection and aging-related disorders .

The biological effects of ETHQ are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : ETHQ may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It may act on receptors related to pain perception and inflammation.

- Cell Signaling Pathways : The compound could influence signaling pathways that regulate oxidative stress responses.

Table 1: Summary of Biological Activities of ETHQ

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.